3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol
Overview
Description
3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol is an aromatic azo compound characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl diazenyl group. This compound is known for its vibrant color properties, making it useful in dye and pigment industries. Its molecular formula is C12H10FN3O, and it has a molecular weight of 231.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-fluoroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-amino-4-hydroxybenzene in an alkaline medium to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted phenol derivatives depending on the reagent used.
Scientific Research Applications
3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks
Mechanism of Action
The mechanism of action of 3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol involves its interaction with biological molecules through its functional groups. The amino and hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that can interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Aminoazobenzene: Lacks the fluorine substituent and hydroxyl group, making it less reactive in certain chemical reactions.
4-Fluoro-4’-hydroxyazobenzene: Similar structure but lacks the amino group, affecting its biological activity.
3-Amino-4-hydroxyazobenzene: Similar but lacks the fluorine substituent, influencing its chemical reactivity and applications
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .
Properties
IUPAC Name |
3-amino-4-[(4-fluorophenyl)diazenyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-8-1-3-9(4-2-8)15-16-12-6-5-10(17)7-11(12)14/h1-7,17H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUHQTNYEUOYIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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